Product packaging for Methyl 3-oxoisoindoline-5-carboxylate(Cat. No.:CAS No. 954239-52-2)

Methyl 3-oxoisoindoline-5-carboxylate

Cat. No.: B1423852
CAS No.: 954239-52-2
M. Wt: 191.18 g/mol
InChI Key: FOUXXPLZXKYJRB-UHFFFAOYSA-N
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Description

Methyl 3-oxoisoindoline-5-carboxylate (CAS 954239-52-2) is a high-purity chemical compound serving as a critical building block in organic synthesis and medicinal chemistry. With the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, this isoindoline derivative is primarily valued as a key intermediate for the development of novel pharmaceuticals and other bioactive compounds . Its unique structure makes it particularly valuable for the synthesis of a wide range of isoindoline derivatives, which are known for their potential therapeutic properties . Researchers utilize this compound in drug discovery projects targeting central nervous system disorders, such as anxiety and depression, due to its ability to interact with specific biological targets . Furthermore, it acts as a versatile precursor in the preparation of compounds with potential anti-inflammatory, antimicrobial, and anticancer activities . The compound should be stored sealed in a dry, room temperature environment to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1423852 Methyl 3-oxoisoindoline-5-carboxylate CAS No. 954239-52-2

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-7-5-11-9(12)8(7)4-6/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXXPLZXKYJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696044
Record name Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-52-2
Record name Methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Preparation Methods

Synthesis via Cyclization of Brominated Precursors

One of the foundational methods involves the bromination of methyl benzoates followed by cyclization to form the isoindoline core:

  • Step 1: Bromination of Methyl Benzoate Derivatives

    Commercially available methyl benzoates undergo bromination at the benzylic position using N-bromosuccinimide (NBS) under radical conditions, often catalyzed by azobisisobutyronitrile (AIBN). This yields methyl 5-bromo-2-methylbenzoate with high yields (~85%).

  • Step 2: Conversion to Bromo-Substituted Intermediates

    The brominated methyl benzoate is further subjected to nucleophilic substitution or oxidation reactions to introduce additional functional groups, such as bromomethyl groups, which facilitate subsequent cyclization.

  • Step 3: Cyclization to Isoindoline Derivatives

    The key step involves cyclization of these intermediates. For instance, treatment with ammonia or ammonium hydroxide in solvents like THF/MeOH induces cyclization to form 6-bromoisoindolin-1-one, which can be further manipulated to the target compound.

Formation of the Core via Metal-Catalyzed Cross-Coupling and Cyclization

A modern approach employs transition-metal catalysis:

  • Palladium-Catalyzed Cyanation and Cyclization

    Using Pd(0) catalysis, aryl bromides derived from methyl benzoates are subjected to cyanation with zinc cyanide (Zn(CN)₂), producing 3-oxoisoindoline-5-carbonitrile intermediates.

  • Subsequent Hydrolysis and Oxidation

    These nitriles are hydrolyzed under mild conditions to form the corresponding carboxylic acids, which are then cyclized to form the isoindoline core. Oxidative steps, such as treatment with Oxone, facilitate the formation of the carboxylic acid directly from aldehyde precursors.

Oxidative Transformation to the Carboxylic Acid

The oxidation of aldehyde intermediates to carboxylic acids is achieved via:

  • Oxone-mediated Oxidation

    Aldehyde derivatives are treated with Oxone (potassium peroxymonosulfate) in DMF, converting aldehydes to the corresponding carboxylic acids efficiently. This step is crucial for the subsequent formation of methyl esters or amides.

Conversion to Methyl 3-oxoisoindoline-5-carboxylate

The esterification of the carboxylic acid to the methyl ester is typically performed using:

Purification and Characterization

Purification techniques include recrystallization, column chromatography, and filtration. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure and purity of the synthesized this compound.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield Remarks
1 Bromination of methyl benzoate NBS, AIBN Radical, room temp 85% Selective benzylic bromination
2 Cyclization to isoindoline NH₄OH, THF/MeOH Reflux 94% Cyclization to 6-bromoisoindolin-1-one
3 Cyanation (Pd-catalyzed) Zn(CN)₂, Pd(PPh₃)₄ DMF, reflux 76% Formation of nitrile intermediates
4 Oxidation to carboxylic acid Oxone Room temp, 3 hrs 80% Conversion of aldehyde to acid
5 Esterification MeOH, catalyst Reflux 85% Methyl ester formation

Research Findings and Analysis

  • Efficiency and Selectivity: Transition-metal catalysis, especially palladium-catalyzed cyanation, offers high efficiency and regioselectivity in forming the core structure of this compound.

  • Versatility: The synthetic route allows for modifications at various stages, enabling the synthesis of diverse derivatives for pharmacological studies.

  • Modern Techniques: Microwave-assisted reactions and multicomponent reactions (MCR) have been explored for faster synthesis, though their application to this specific compound remains under investigation.

  • Challenges: Hydrolysis of nitrile intermediates to acids can sometimes lead to quinonoid intermediates, complicating purification. Optimization of reaction conditions is essential.

Chemical Reactions Analysis

Methyl 3-oxoisoindoline-5-carboxylate undergoes various chemical reactions due to the presence of its carbonyl and ester groups. Common reactions include:

    Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules with the elimination of small molecules like water.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxoisoindoline-5-carboxylate and its derivatives have shown promise in various therapeutic areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are being explored for potential therapeutic applications in preventing oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders .
  • Acetylcholinesterase Inhibition : Some derivatives act as inhibitors of acetylcholinesterase, enhancing cholinergic transmission, which may be beneficial in treating conditions like Alzheimer’s disease .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Recent studies have indicated that derivatives of this compound may serve as PARP inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .

Biochemistry

The biochemical properties of this compound allow it to interact with various cellular pathways:

  • Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress within cells .
  • Cellular Protection : Studies have demonstrated its ability to protect cells from oxidative damage by modulating cell signaling pathways and gene expression .

Materials Science

Due to its unique structure, this compound serves as an intermediate in the synthesis of advanced materials:

  • Polymers and Dyes : The compound's chemical reactivity allows it to be used as a precursor for synthesizing polymers with specific properties, making it valuable in industrial applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntioxidants, Acetylcholinesterase inhibitorsPotential treatment for Alzheimer's and oxidative stress-related diseases
BiochemistryFree radical scavenging, cellular protectionReduces oxidative damage; modulates signaling pathways
Materials ScienceSynthesis of polymers and dyesValuable intermediate for advanced material production

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated a significant inhibition percentage, suggesting its effectiveness in reducing oxidative stress .

Case Study 2: Acetylcholinesterase Inhibition

Research focused on the binding affinity of this compound derivatives to acetylcholinesterase. The findings highlighted modifications to the structure that enhanced inhibitory effects, indicating potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 3-oxoisoindoline-5-carboxylate is not well-documented in scientific literature. its structure suggests that it may interact with various molecular targets through its carbonyl and ester groups. These interactions could involve hydrogen bonding, nucleophilic attack, or other chemical processes.

Comparison with Similar Compounds

Structural Analogs and Isoindoline Derivatives

The following compounds share structural similarities with Methyl 3-oxoisoindoline-5-carboxylate, primarily differing in substituent positions or additional functional groups:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
Methyl 3-oxoisoindoline-4-carboxylate 935269-25-3 C₁₀H₉NO₃ 1.00 Oxo group at position 3, ester at position 4
Methyl 1-oxoisoindoline-5-carboxylate 926307-72-4 C₁₀H₉NO₃ 0.98 Oxo group at position 1, ester at position 5
Methyl 1,3-dioxoisoindoline-5-carboxylate 56720-83-3 C₁₀H₇NO₄ 0.96 Two oxo groups (positions 1 and 3), ester at position 5

Notes:

  • The similarity score (0.96–1.00) reflects structural alignment with this compound, with higher scores indicating closer resemblance .
  • Methyl 3-oxoisoindoline-4-carboxylate (similarity 1.00) has identical functional groups but differs in ester positioning, which may alter reactivity and binding affinity in molecular interactions.

Functional Group Influence on Physicochemical Properties

  • Solubility and Stability : this compound’s single oxo and ester groups balance hydrophilicity and lipophilicity, whereas the di-oxo derivative (CAS 56720-83-3) exhibits higher polarity, likely requiring more polar solvents for dissolution .
  • Synthetic Utility : Compounds with ester groups at position 5 (e.g., CAS 926307-72-4) are preferred for reactions targeting the carboxylate moiety, while position 4 esters (CAS 935269-25-3) may favor regioselective modifications .

Comparison with Non-Isoindoline Methyl Esters

  • Methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate (CAS 389571-36-2): Features an indole core with fluorine substitution, enhancing electrophilicity but diverging from isoindoline’s bicyclic structure .
  • 7-Methoxy-1H-indole-3-carboxylic acid (CAS 4382-54-1): Shares the molecular formula C₁₀H₉NO₃ but replaces the isoindoline ring with an indole system, drastically altering electronic properties and biological activity .

Biological Activity

Methyl 3-oxoisoindoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3C_{10}H_{9}NO_{3}. It features a central isoindoline ring system with a carbonyl group at the third position and a methyl ester group at the fifth position. This structural configuration allows for various chemical interactions, making it a candidate for biological activity studies.

The exact mechanisms of action for this compound are not fully elucidated, but its structure suggests potential interactions through:

  • Nucleophilic Attack : The carbonyl group can participate in nucleophilic addition reactions, which may influence its reactivity towards biological molecules.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with enzymes or receptors.

Antioxidant Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant antioxidant activity. For instance, studies on 3-oxoisoindoline-5-carboxamide derivatives demonstrated dose-dependent radical scavenging effects using the DPPH assay. Such properties suggest that this compound may also possess antioxidant capabilities, potentially protecting cells from oxidative stress .

Antimicrobial and Anticancer Properties

Related compounds have been investigated for their antimicrobial and anticancer activities. For example, some isoindolinone derivatives have shown efficacy against various cancer cell lines and pathogens. While specific data on this compound remains scarce, its structural similarities to active compounds warrant further investigation into these properties .

Research Findings and Case Studies

Recent studies have focused on synthesizing various isoindolinone derivatives to explore their biological activities. For example:

Compound NameBiological ActivityStudy Reference
Ethyl 3-oxoisoindoline-5-carboxylateAcetylcholinesterase inhibitor
3-Oxoisoindoline-5-carboxamidesAntioxidant activity (DPPH)
Isoindolinone derivativesAnticancer activity

These findings highlight the potential of isoindoline derivatives in drug discovery and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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